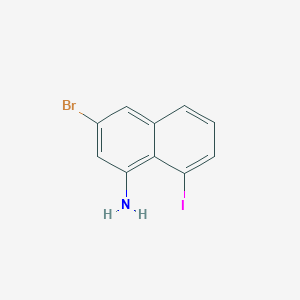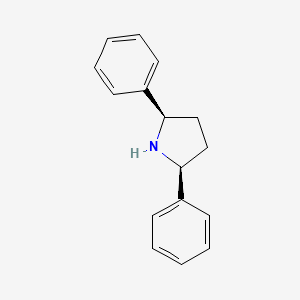
Rel-(2R,5S)-2,5-Diphenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is a chiral organic compound with the following structural formula:
C16H17N
It belongs to the class of pyrrolidine derivatives and features two phenyl groups attached to the pyrrolidine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes exist for the preparation of rel-(2R,5S)-2,5-Diphenylpyrrolidine. Here are two common methods:
-
Catalytic Hydrogenation of Phenylpyrrole:
- Start with phenylpyrrole (2-phenylpyrrole).
- Perform catalytic hydrogenation using a suitable hydrogen source (e.g., H₂ gas) and a metal catalyst (such as palladium on carbon, Pd/C).
- The reaction yields this compound.
-
Diastereoselective Synthesis:
- Begin with a chiral precursor, such as ®-(+)-1-phenylethylamine.
- React the chiral amine with an appropriate aldehyde (e.g., benzaldehyde) under diastereoselective conditions.
- The resulting product is this compound.
b. Industrial Production
Industrial-scale production methods typically involve the catalytic hydrogenation route due to its efficiency and scalability.
Análisis De Reacciones Químicas
Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding pyrrolidinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).
Major products:
- Oxidation: Pyrrolidinone derivative.
- Reduction: Alcohol derivative.
Aplicaciones Científicas De Investigación
Rel-(2R,5S)-2,5-Diphenylpyrrolidine finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of other compounds.
Medicinal Chemistry: Potential use in drug development due to its stereochemistry and biological activity.
Materials Science: Incorporation into polymers or materials for specific properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.
- In materials science, it could influence material properties (e.g., rigidity, solubility).
Comparación Con Compuestos Similares
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is unique due to its stereochemistry and phenyl substituents. Similar compounds include:
- Rel-(2R,5S)-5-Methyltetrahydrofuran-2-methanol** .
Rel-(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid: .
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
(2S,5R)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |
Clave InChI |
NAOGHMNKMJMMNQ-IYBDPMFKSA-N |
SMILES isomérico |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


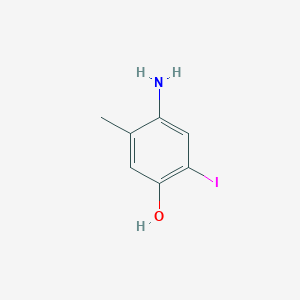
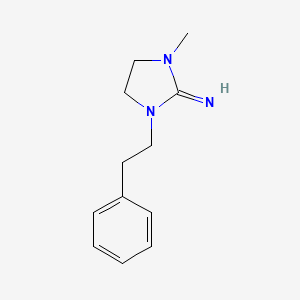
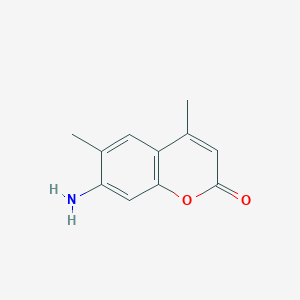
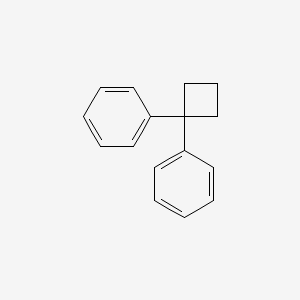
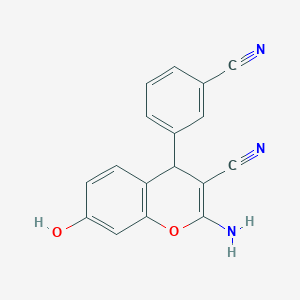
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)


![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
